
tert-Butyl 1-hexylhydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1-hexylhydrazine-1-carboxylate: is a chemical compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-hexylhydrazine-1-carboxylate typically involves the reaction of hexylhydrazine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 1-hexylhydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 1-hexylhydrazine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 1-hexylhydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 1-piperazinecarboxylate
- tert-Butyl 1-allylhydrazine-1-carboxylate
- 1-Boc-piperazine
Comparison: tert-Butyl 1-hexylhydrazine-1-carboxylate is unique due to its specific structure, which includes a hexyl group and a tert-butyl ester. This structure imparts distinct chemical properties and reactivity compared to similar compounds like tert-Butyl 1-piperazinecarboxylate and tert-Butyl 1-allylhydrazine-1-carboxylate .
Eigenschaften
Molekularformel |
C11H24N2O2 |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
tert-butyl N-amino-N-hexylcarbamate |
InChI |
InChI=1S/C11H24N2O2/c1-5-6-7-8-9-13(12)10(14)15-11(2,3)4/h5-9,12H2,1-4H3 |
InChI-Schlüssel |
PVPQUPSHQGXSJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


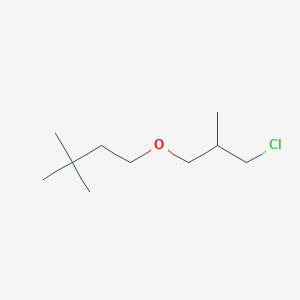


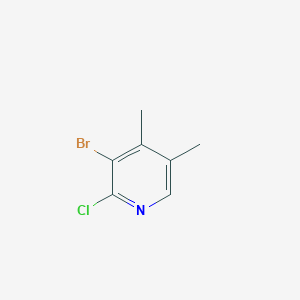

![4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653437.png)
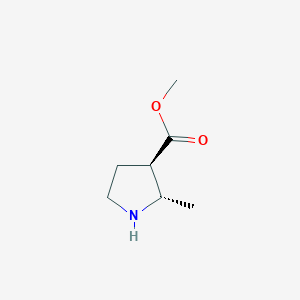
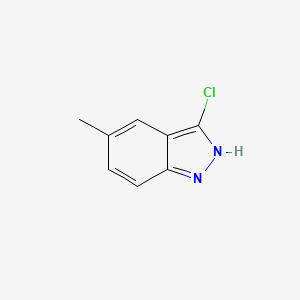
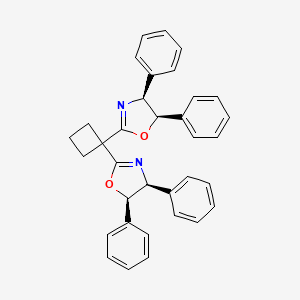
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B13653454.png)


![Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B13653499.png)

